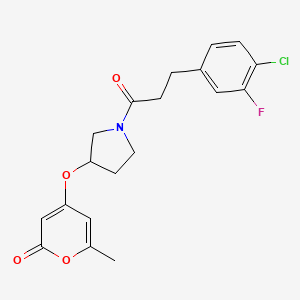

4-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO4/c1-12-8-15(10-19(24)25-12)26-14-6-7-22(11-14)18(23)5-3-13-2-4-16(20)17(21)9-13/h2,4,8-10,14H,3,5-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWCTXBLSNGDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a pyranone core with various substituents, including a chlorofluorophenyl group and a pyrrolidine moiety. Its molecular formula is C19H20ClFNO3, with a molecular weight of approximately 357.83 g/mol. The structural complexity suggests potential interactions with multiple biological targets.

- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, which are critical in cellular signaling pathways. Activation or inhibition of these receptors can lead to various physiological responses, including modulation of neurotransmitter release and cellular metabolism .

- Enzymatic Inhibition : Preliminary studies indicate that the compound might inhibit specific enzymes involved in metabolic pathways. This could affect processes such as inflammation and cell proliferation.

Pharmacological Effects

- Antitumor Activity : Research has shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the pyranone structure is often associated with antitumor properties due to its ability to induce apoptosis in malignant cells.

- Anti-inflammatory Properties : Compounds with similar structural features have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that the compound may possess therapeutic potential in treating inflammatory diseases.

Case Studies

- A study evaluating the effects of related pyranones on cancer cell lines demonstrated significant growth inhibition, particularly in breast cancer models, suggesting that this class of compounds warrants further investigation for anticancer drug development.

- Another investigation into the anti-inflammatory effects of compounds with similar structures revealed a reduction in edema in animal models, indicating potential use in treating conditions like arthritis.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Growth inhibition in cancer cells | [Research Study A] |

| Anti-inflammatory | Reduced edema in animal models | [Research Study B] |

| Enzyme inhibition | Inhibition of specific enzymes | [Research Study C] |

Structure-Activity Relationship (SAR)

| Compound Structure | Biological Activity | Reference |

|---|---|---|

| Pyranone core with fluorinated phenyl | Antitumor activity | [Research Study D] |

| Substituted pyrrolidine | Anti-inflammatory properties | [Research Study E] |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Diversity: The target compound’s pyran-2-one core distinguishes it from analogs like pyrazolo-pyrimidinones () or thienopyrimidines (), which are more rigid and planar. Pyran-2-ones exhibit lactone reactivity, enabling covalent interactions with biological targets. Pyrrolidine vs.

Substituent Effects :

- The 4-chloro-3-fluorophenyl group in the target compound provides a distinct electronic profile compared to the 2-chloro-6-fluorobenzyl group in 402570-62-1. The meta-fluorine and para-chloro arrangement may enhance hydrophobic interactions and reduce metabolic oxidation .

- Methyl vs. Ethyl Groups : The 6-methyl substituent on the pyran-2-one (target) contrasts with the 6-ethyl group in 502647-83-8; smaller alkyl groups may improve solubility but reduce lipophilicity.

Hydrogen Bonding and Crystallinity :

- The pyran-2-one’s lactone oxygen and pyrrolidine’s amide can participate in hydrogen bonding, akin to glycosidic oxygen interactions in ’s compound. Such patterns influence crystallization behavior, as discussed in graph-set analyses () .

Research Findings and Implications

- Synthetic Challenges: The propanoyl-pyrrolidine linkage in the target compound likely requires multi-step synthesis, analogous to reductive amination strategies in (e.g., sodium triacetoxyborohydride-mediated reactions) .

- Pharmacological Potential: Structural similarities to kinase inhibitors (e.g., pyrazolo-pyrimidinones in ) suggest possible activity against ATP-binding domains. However, the lactone moiety may confer unique pharmacokinetic properties, such as pH-dependent hydrolysis.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yields?

Methodological Answer: Key parameters include reaction time (25–30 hours for cyclization), solvent selection (xylene for reflux conditions), and catalyst use (e.g., chloranil for dehydrogenation). Post-synthesis, purification via recrystallization (methanol) and drying over anhydrous Na₂SO₄ are essential . Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability .

Q. Which analytical techniques are most reliable for confirming structural integrity post-synthesis?

Methodological Answer: Use a combination of ¹H/¹³C NMR for stereochemical confirmation, IR spectroscopy for functional group identification (e.g., carbonyl groups), and high-performance liquid chromatography (HPLC) to verify purity (>95%). Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Q. How can researchers minimize side reactions during the coupling of the pyrrolidine and pyran-2-one moieties?

Methodological Answer: Control pH and temperature during nucleophilic substitution. Use aprotic solvents (e.g., dimethylformamide) to stabilize intermediates. Introduce protective groups (e.g., tert-butyldimethylsilyl) for hydroxyl groups to prevent unwanted side reactions .

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

Methodological Answer: Column chromatography with silica gel (ethyl acetate/hexane gradient) separates polar byproducts. For thermally stable impurities, recrystallization in methanol or ethanol achieves high purity. Centrifugation or filtration removes insoluble residues .

Advanced Research Questions

Q. How can thermal stability and degradation pathways of this compound be systematically studied?

Methodological Answer: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (~200–300°C range). Pair with differential scanning calorimetry (DSC) to identify phase transitions. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS analysis reveal degradation products .

Q. What strategies are recommended to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer: Replicate experiments under standardized conditions. Use density functional theory (DFT) calculations to predict NMR chemical shifts and compare with empirical data. Cross-check with 2D NMR techniques (COSY, HSQC) for ambiguous proton assignments .

Q. How can the compound’s mechanism of action in biological systems be elucidated?

Methodological Answer: Perform competitive binding assays (e.g., fluorescence polarization) to identify target proteins. Molecular docking studies (using software like Discovery Studio) predict binding affinities. Validate with gene expression profiling (RNA-seq) to map affected pathways .

Q. What synthetic routes enable the introduction of isotopic labels (e.g., ¹³C, ²H) for metabolic tracing studies?

Methodological Answer: Incorporate isotopic labels during propanoyl group synthesis using ¹³C-labeled acetic anhydride. Alternatively, deuterated solvents (e.g., D₂O) in later stages introduce ²H at exchangeable positions. Purify labeled intermediates via size-exclusion chromatography .

Q. How can researchers assess the compound’s solubility and bioavailability in preclinical models?

Methodological Answer: Use shake-flask assays with physiologically relevant buffers (pH 1.2–7.4) to measure solubility. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption. In vivo pharmacokinetic studies in rodents quantify oral bioavailability .

Q. What methodologies are suitable for studying the compound’s reactivity under oxidative or hydrolytic conditions?

Methodological Answer: Expose the compound to hydrogen peroxide (oxidative stress) or acidic/alkaline hydrolysis (pH 1–13). Monitor degradation via UV-Vis spectroscopy and LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life under accelerated conditions .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer: Standardize assay protocols (e.g., cell line selection, incubation time). Validate potency via dose-response curves (IC₅₀/EC₅₀). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Publish raw data for third-party verification .

Q. What steps ensure reproducibility of synthetic procedures across laboratories?

Methodological Answer: Document exact reagent grades (e.g., anhydrous solvents), equipment specifications (reflux condenser type), and environmental controls (humidity/temperature). Share detailed spectral data (NMR, HRMS) in supplementary materials .

Structural & Functional Derivatives

Q. Which functionalization strategies enhance the compound’s selectivity toward specific biological targets?

Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-chloro-3-fluorophenyl moiety to modulate lipophilicity. Modify the pyrrolidine oxygen with sulfonyl groups to improve hydrogen bonding with targets .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer: Synthesize derivatives with systematic substitutions (e.g., methyl, halogens) at the pyran-2-one ring. Test in vitro activity against a panel of enzymes/cell lines. Use multivariate analysis (PCA) to correlate structural features with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.